(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Description
Properties
IUPAC Name |
(6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-14-6-7-15-12(14)10(8-16)11(13-15)9-4-3-5-9/h6-7,9,16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCDUKSWQJJSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a member of the imidazo[1,2-b]pyrazole family, which has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies, including case studies and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a bicyclic structure with a cyclobutyl group at the 6th position, an ethyl group at the 1st nitrogen atom of the imidazole ring, and a hydroxymethyl group at the 7th position. This configuration is crucial for its biological activity.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O |
| Molecular Weight | 218.26 g/mol |
| CAS Number | 610764-96-0 |
| Structural Characteristics | Bicyclic imidazo[1,2-b]pyrazole core with cyclobutyl and ethyl groups |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, modulating enzymatic activities and influencing cellular pathways. The compound may function as an inhibitor for several enzymes involved in critical biological processes such as inflammation and cancer progression.
Pharmacological Effects
Research indicates that derivatives of imidazo[1,2-b]pyrazoles exhibit significant biological activities:
- Antitumor Activity : Some studies have demonstrated that related compounds possess potent inhibitory effects on cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against specific cancer types, suggesting potential use in cancer therapy .
- Neurotransmitter Modulation : The unique structural features may allow for interactions with neurotransmitter receptors, offering potential applications in treating neurological disorders related to neurotransmitter imbalances.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against HCT116 colon carcinoma cells with an IC50 value of approximately 25 nM. This suggests a strong potential for development as an anticancer agent.
Case Study 2: Inhibition of Enzymatic Activity
In another investigation, the compound was tested for its ability to inhibit specific kinases involved in cell signaling pathways. It demonstrated effective inhibition of Aurora kinases with IC50 values ranging from 20 to 80 nM across different analogs, indicating a promising profile for further development in targeted therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Substituent Variations : The introduction of different alkyl groups or functional groups at various positions has been shown to enhance or reduce activity against specific targets. Compounds with larger or more polar substituents often exhibit improved solubility and bioavailability .
Summary Table of SAR Findings
| Compound Variation | Observed Activity | IC50 (nM) |
|---|---|---|
| Ethyl group at position 1 | Moderate antitumor activity | ~25 |
| Cyclobutyl group at position 6 | Enhanced kinase inhibition | 20 - 80 |
| Hydroxymethyl group at position 7 | Improved solubility | Not quantified |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol demonstrate notable antibacterial activity against various pathogens, suggesting its relevance in developing new antimicrobial agents .
Additionally, preliminary findings suggest that it may interact with specific biological targets, modulating enzyme activities or receptor interactions. This interaction could lead to therapeutic effects in treating infections and possibly cancer .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : The compound's ability to interact with biological targets may provide a basis for developing novel anticancer therapies.
- Antimicrobial Research : Its significant antibacterial properties position it as a candidate for new antibiotics or treatments against resistant strains of bacteria .
Further investigation is essential to fully understand the mechanisms by which this compound interacts with biological systems. Future research should focus on:
- Detailed mechanistic studies to elucidate how this compound exerts its biological effects.
- Clinical trials to assess its efficacy and safety as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can be contextualized against related imidazo[1,2-b]pyrazole derivatives. Below is a systematic comparison:
Substituent Variations and Physicochemical Properties
Key Observations:
Preparation Methods
Synthetic Strategies for (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
General Synthetic Approach
The synthesis of this compound generally involves:
- Construction of the imidazo[1,2-b]pyrazole core.
- Introduction of the cyclobutyl substituent at the 6-position.
- Installation of the ethyl group at the N1 position.
- Functionalization at the 7-position to yield the hydroxymethyl group.
This typically requires multi-step sequences involving cyclization, alkylation, and selective reduction or oxidation steps.
Detailed Preparation Methods
N1-Ethyl Substitution
The ethyl group at the N1 position is commonly introduced via:
- Alkylation of the imidazo[1,2-b]pyrazole nitrogen using ethyl halides (e.g., ethyl bromide or iodide) under basic conditions.
- Conditions typically involve the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
- The reaction is monitored to avoid over-alkylation or side reactions.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Pyrazole derivative + aldehyde + acid/base | Imidazo[1,2-b]pyrazole core | Formation of heterocyclic core |
| 2 | N1-Alkylation | Ethyl bromide, K2CO3, DMF, 60-80°C | N1-ethyl substituted product | Selective alkylation at N1 |
| 3 | Cyclobutyl introduction | Cyclobutyl halide or metal-catalyzed coupling | 6-cyclobutyl substituted intermediate | Via nucleophilic substitution or coupling |
| 4 | Formylation or hydroxymethylation | Formaldehyde, base or formylating agent | 7-formyl or 7-hydroxymethyl intermediate | Position 7 functionalization |
| 5 | Reduction | NaBH4 or catalytic hydrogenation | This compound | Final product with hydroxymethyl group |
Analytical Data and Research Findings
- The patent WO2009077334A1 provides detailed characterization data for similar compounds, confirming the structure by NMR, MS, and elemental analysis.
- Yields for each step vary but typically range from 40% to 80%, depending on the step and conditions.
- Reaction times range from several hours to overnight (12–24 h), with temperatures between room temperature and 80°C being common.
- Purification is generally achieved by silica gel chromatography, recrystallization, or trituration with solvents like diethyl ether.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
